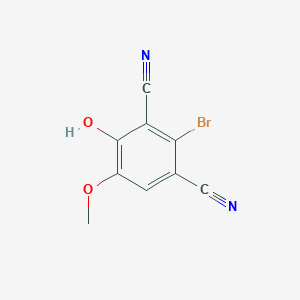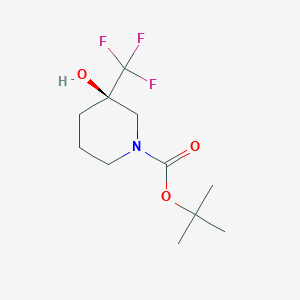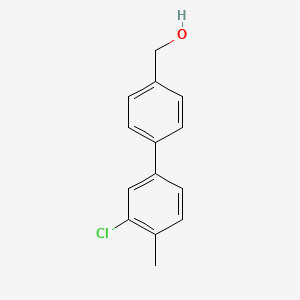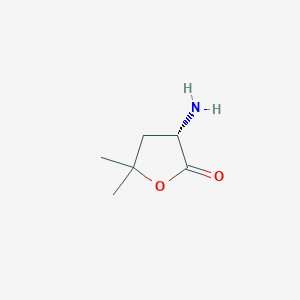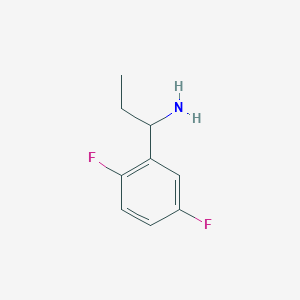
1-(2,5-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-difluorophenyl)propan-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-difluorophenyl)propan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 1-(2,5-difluorophenyl)propan-1-one to this compound can be achieved using reducing agents like LiAlH4 or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-(2,5-Difluorophenyl)propan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)propan-1-amine: Similar structure with fluorine atoms at the 2 and 4 positions.
1-(3,5-Difluorophenyl)propan-1-amine: Fluorine atoms at the 3 and 5 positions.
1-(2,6-Difluorophenyl)propan-1-amine: Fluorine atoms at the 2 and 6 positions.
Uniqueness: 1-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity differently compared to other isomers. The 2,5-difluoro substitution pattern may result in distinct electronic and steric effects, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 |
InChI Key |
IUWLMRUTNCGJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)

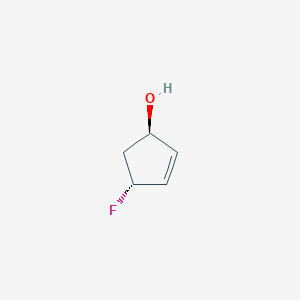
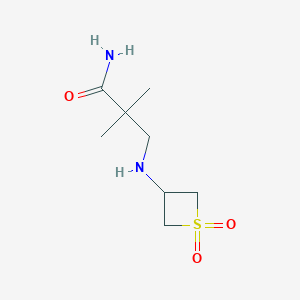
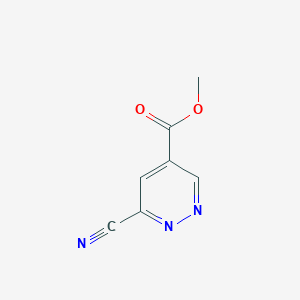
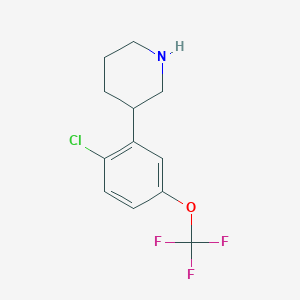
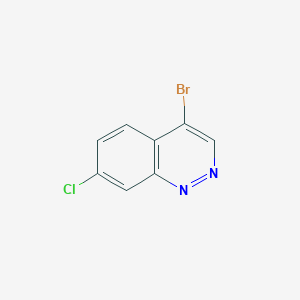
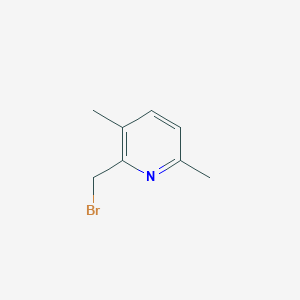
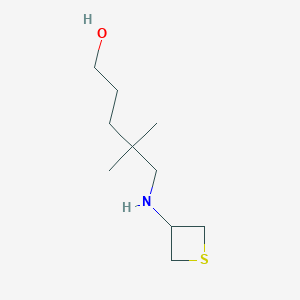
![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)
